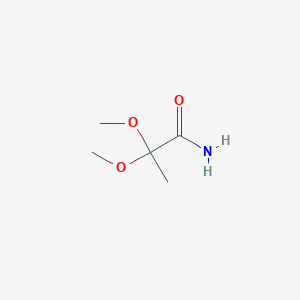

2,2-Dimethoxypropionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(8-2,9-3)4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDVKZMUARURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312991 | |

| Record name | 2,2-Dimethoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380482-29-1 | |

| Record name | 2,2-Dimethoxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380482-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethoxypropionamide

Established Synthetic Pathways for 2,2-Dimethoxypropionamide

The synthesis of this compound can be approached through several established routes common in organic chemistry, primarily involving the formation of the amide functional group from suitable precursors.

Conventional synthesis of amides typically begins with a carboxylic acid or its derivatives, such as esters or acyl chlorides. chemistrysteps.com For this compound, the logical precursor is 2,2-dimethoxypropanoic acid or its corresponding ester. The synthesis of the parent compound, 2,2-dimethoxypropane, is well-documented and often involves the acid-catalyzed reaction of acetone (B3395972) with methanol (B129727) or trimethyl orthoformate. atamanchemicals.comgoogle.com

Once the corresponding carboxylic acid is obtained, several pathways can be employed:

From Acyl Chlorides: The carboxylic acid can be converted to the more reactive 2,2-dimethoxypropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride can then react readily with ammonia (B1221849) to yield this compound. This is often the most straightforward method for preparing primary amides. chemistrysteps.com

From Carboxylic Acids: Direct reaction of a carboxylic acid with ammonia is challenging due to the formation of a stable ammonium (B1175870) salt. chemistrysteps.com High temperatures (often >100-200 °C) are required to drive off water and form the amide bond. wikipedia.org To achieve this transformation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to "activate" the carboxylic acid. chemistrysteps.com

From Esters (Aminolysis): The aminolysis of an ester, such as methyl 2,2-dimethoxypropanoate, with ammonia can produce the target amide. This reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon. chemistrysteps.com While feasible, the reaction can be slower than methods involving acyl chlorides due to the poorer leaving group nature of the alkoxy group compared to a chloride ion. chemistrysteps.com

The hydrolysis of nitriles is a well-established method for the preparation of primary amides. This pathway involves the conversion of a nitrile (R-C≡N) to a primary amide (R-CONH₂) through the addition of water across the carbon-nitrogen triple bond. The reaction can be performed under acidic, basic, or neutral conditions, with the conditions needing careful control to prevent further hydrolysis of the amide to a carboxylic acid. libretexts.org

For the synthesis of this compound, the precursor would be 2,2-dimethoxypropanenitrile. The hydrolysis can be promoted by various catalysts. organic-chemistry.org For instance, ruthenium catalysts have been shown to effectively hydrate (B1144303) nitriles in water. organic-chemistry.org A particularly mild method involves the use of hydrogen peroxide under basic conditions, which can selectively yield the amide. libretexts.org

| Condition Type | Reagents/Catalyst | General Characteristics | Risk of Over-hydrolysis |

|---|---|---|---|

| Acidic | Strong acids (e.g., H₂SO₄, HCl) with water | Effective for nitriles on saturated carbons; may require harsh conditions for aryl nitriles. | High, especially with prolonged reaction times or high temperatures. |

| Basic | Aqueous base (e.g., NaOH, KOH) | Commonly used method. | Present; careful control of temperature and reaction time is necessary. libretexts.org |

| Peroxide-Mediated | H₂O₂ in basic solution (e.g., NaOH) | Generally provides good yields of the amide under mild conditions. libretexts.org | Lower than strong acid/base methods. |

| Heterogeneous Catalysis | Ru(OH)ₓ/Al₂O₃ in water | Offers high selectivity and conversion for various nitriles. organic-chemistry.org | Generally low, offering good selectivity for the amide. |

Advanced Synthetic Approaches for Amide Derivatives

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These advanced approaches are applicable to the synthesis of N-substituted derivatives of this compound.

Biocatalysis offers an attractive alternative to traditional chemical methods for amide bond formation due to its high selectivity and mild reaction conditions. thieme-connect.de Enzymes, particularly from the lipase (B570770) family, are effective catalysts for forming amide bonds. nih.gov

Enzymatic Aminolysis: Lipases, such as Candida antarctica lipase B (CALB), are widely used to catalyze the aminolysis of esters. nih.govresearchgate.net In this context, methyl 2,2-dimethoxypropanoate could be reacted with a wide range of primary or secondary amines to produce various N-substituted this compound derivatives. These reactions are often performed in organic solvents or solvent-free systems and can achieve high conversion rates. researchgate.netacs.org

Direct Amidation: Some enzymes can directly catalyze the condensation of a carboxylic acid and an amine. nih.gov Carboxylic acid reductases (CARs), for example, have been shown to possess promiscuous amidation activity, forming an amide bond from a carboxylic acid and an amine at the expense of ATP. polimi.it This approach allows for the direct synthesis of amide derivatives from 2,2-dimethoxypropanoic acid in an aqueous medium.

The key advantages of enzymatic methods include high chemo-, regio-, and stereoselectivity, which are particularly valuable when working with complex molecules. thieme-connect.de

| Enzyme Class | Typical Reaction | Example Enzyme | Key Features |

|---|---|---|---|

| Lipases | Aminolysis of esters researchgate.net | Candida antarctica Lipase B (CALB) | Broad substrate scope, high stability in organic media, widely used. nih.govresearchgate.net |

| Proteases | Peptide bond formation (aminolysis of esters) | Subtilisin, Papain | Can form amide bonds but may also exhibit hydrolytic activity. |

| Acylases | Acylation of amines | Penicillin Acylase | Used in the synthesis of semi-synthetic antibiotics. thieme-connect.de |

| Carboxylic Acid Reductases (CARs) | Direct amidation of carboxylic acids polimi.it | CAR from Mycobacterium marinum | ATP-dependent, operates in aqueous media, broad substrate tolerance. polimi.it |

In line with the principles of green chemistry, atom-efficient and solvent-free methods are gaining prominence. Microwave-assisted organic synthesis is a leading technique in this area, offering significant advantages over conventional heating.

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comacs.org For the synthesis of N-substituted this compound derivatives, a mixture of 2,2-dimethoxypropanoic acid and a desired amine could be heated under solvent-free conditions using a microwave reactor. researchgate.net This direct amidation often proceeds without the need for a catalyst, although catalysts like ceric ammonium nitrate (B79036) can be used in minute quantities to enhance efficiency. nih.gov The process is characterized by rapid, efficient heating and precise temperature control, making it a powerful tool for generating libraries of amide derivatives quickly. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days acs.org | Minutes (typically 5-30 min) tandfonline.comacs.org |

| Energy Efficiency | Lower, heats the entire vessel and surroundings | Higher, directly heats the reactant molecules |

| Solvent Use | Often requires high-boiling solvents | Can often be performed under solvent-free conditions. researchgate.netthieme-connect.com |

| Yield | Variable | Often higher, with fewer side products. tandfonline.com |

| Scalability | Well-established for large scale | Can be challenging for very large-scale industrial production, but suitable for lab and pilot scales. |

Derivatization and Structural Modifications of this compound

This compound possesses two key functional groups amenable to further chemical transformation: the primary amide and the dimethyl acetal (B89532). These sites allow for a range of structural modifications to generate novel derivatives.

Reactions at the Amide Group:

N-Alkylation/N-Acylation: The nitrogen atom of the primary amide can be alkylated or acylated, although this can be challenging and may require strong bases to deprotonate the amide first.

Dehydration to Nitrile: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the primary amide group into a nitrile, yielding 2,2-dimethoxypropanenitrile.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. Treating this compound with bromine or chlorine in a basic solution would yield 1,1-dimethoxyethylamine.

Reactions at the Acetal Group:

Hydrolysis: The dimethyl acetal group is stable to bases but is sensitive to acid. Treatment with aqueous acid would hydrolyze the acetal, converting it back to a ketone. This would transform this compound into 2-oxopropionamide (pyruvamide). This reaction serves as a deprotection step if the acetal is used as a protecting group for the ketone functionality.

These potential transformations highlight the utility of this compound as a building block for synthesizing a variety of other chemical structures.

Synthesis of Substituted Dimethoxypropionamide Derivatives (e.g., N-benzyl 2,3-dimethoxypropionamide)

The synthesis of substituted propionamide (B166681) derivatives, particularly those with N-benzyl functionality, is a significant area of research. While direct literature on N-benzyl 2,3-dimethoxypropionamide is limited, extensive studies on the structurally related N-benzyl-2-acetamido-3-methoxypropionamide provide a clear blueprint for these synthetic transformations. The core of these methodologies involves the formation of an amide bond between a suitably functionalized propionic acid derivative and benzylamine (B48309).

One common strategy begins with a protected amino acid, such as N-acetyl-O-methyl-D-serine. This starting material can be coupled with benzylamine in the presence of a coupling agent like isobutyl chloroformate to form the desired N-benzyl amide. researchgate.net Subsequent modifications can be made to the substituents on the benzyl (B1604629) ring or at the C2 and C3 positions of the propionamide backbone.

Research has explored the synthesis of a wide array of N-benzyl-2-acetamidopropionamide derivatives to investigate structure-activity relationships. nih.gov These studies have demonstrated that various substituents can be incorporated at the C3 position, including different heteroatoms like halogens (chloro, bromo, iodo), oxygen (methoxy, ethoxy), nitrogen, and sulfur. nih.gov The synthesis of these analogs validates the hypothesis that placing a small, substituted heteroatom moiety at the C3 position is a key structural feature for certain biological activities. nih.gov

The following table summarizes a selection of synthesized N-benzyl-2-acetamidopropionamide derivatives with different substituents at the C3 position, illustrating the synthetic versatility of these methods.

| Compound | C3-Substituent | Starting Material (Example) |

| N-benzyl-2-acetamido-3-methoxypropionamide | Methoxy (B1213986) (-OCH3) | N-acetyl-O-methyl-D-serine |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Ethoxy (-OCH2CH3) | N-acetyl-O-ethyl-D-serine |

| N-benzyl-2-acetamido-3-chloropropionamide | Chloro (-Cl) | N-acetyl-3-chloro-alanine |

| N-benzyl-2-acetamido-3-bromopropionamide | Bromo (-Br) | N-acetyl-3-bromo-alanine |

Stereoselective Synthesis of Amide Compounds

The stereochemistry of functionalized propionamides can be critical for their biological function. Consequently, developing stereoselective synthetic methods to obtain specific enantiomers is of paramount importance. For N-benzyl-2-acetamido-3-methoxypropionamide, research has shown that the biological activity predominantly resides in the (R)-stereoisomer. nih.gov This has driven the development of synthetic routes that can selectively produce this isomer in high purity.

One effective method for achieving stereoselectivity is through chiral resolution of a racemic mixture. This process involves reacting a racemic intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

A specific example is the resolution of a racemic mixture of (R/S)-2-amino-3-methoxy-N-benzylpropionamide. This intermediate can be treated with a chiral acid, such as D-tartaric acid, in a suitable solvent system. google.com The D-tartaric acid selectively forms a less soluble salt with the (R)-enantiomer, (R)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate, which precipitates from the solution. The desired (R)-enantiomer can then be isolated and subsequently acylated to yield the final product, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, with high enantiomeric purity. google.com

The table below outlines the key steps and components in a typical chiral resolution process for producing the (R)-enantiomer of N-benzyl-2-amino-3-methoxypropionamide.

| Step | Description | Key Reagents/Solvents | Outcome |

| 1. Salt Formation | A racemic mixture of (R/S)-2-amino-3-methoxy-N-benzylpropionamide is dissolved in a solvent and treated with a chiral resolving agent. | (R/S)-2-amino-3-methoxy-N-benzylpropionamide, D-tartaric acid, Lower Alcohols (e.g., methanol, ethanol) | Formation of diastereomeric salts: (R)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate and (S)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate. |

| 2. Crystallization | The solution is maintained at a controlled temperature to allow for the selective precipitation of the less soluble diastereomeric salt. | Controlled temperature (e.g., 20-40 °C) | Precipitation of (R)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate. |

| 3. Isolation | The precipitated solid is separated from the mother liquor by filtration. | Standard filtration techniques | Isolated (R)-2-amino-3-methoxy-N-benzylpropionamide-D-tartrate salt. |

| 4. Liberation | The isolated salt is treated with a base to neutralize the tartaric acid and liberate the free amine. | Aqueous ammonia or other suitable base | Pure (R)-2-amino-3-methoxy-N-benzylpropionamide. |

This stereoselective approach ensures the production of the desired enantiomer, which is crucial for its intended applications. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2,2 Dimethoxypropionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool for elucidating the structure of organic molecules. udel.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For 2,2-Dimethoxypropionamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the various proton groups.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (from propionyl) | ~1.2 | Singlet | 3H |

| -OCH₃ (methoxy) | ~3.3 | Singlet | 6H |

| -NH₂ (amide) | ~5.5 - 7.5 | Broad Singlet | 2H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The methyl protons of the propionyl group are expected to appear as a singlet due to the absence of adjacent protons. Similarly, the six protons of the two equivalent methoxy (B1213986) groups would also produce a singlet. The amide protons typically appear as a broad singlet and their chemical shift can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. msu.edu

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu In a standard broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, revealing the number of different carbon environments in the molecule. chemistrysteps.com

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C H₃ (from propionyl) | ~20 - 30 |

| -OC H₃ (methoxy) | ~50 - 60 |

| Quaternary Carbon (C (OCH₃)₂) | ~90 - 100 |

| C =O (amide carbonyl) | ~170 - 180 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. libretexts.org

The spectrum would be expected to show four distinct signals corresponding to the methyl carbon, the two equivalent methoxy carbons, the quaternary carbon bonded to two oxygen atoms, and the carbonyl carbon of the amide group. The carbonyl carbon is typically the most deshielded and appears furthest downfield. libretexts.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. libretexts.org For this compound, a COSY spectrum would be expected to show no cross-peaks, as all the proton groups are isolated from each other by quaternary carbons or heteroatoms, meaning there are no vicinal protons to couple with. emerypharma.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between directly bonded protons and carbons. wikipedia.org For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the propionyl methyl group to its corresponding carbon signal, and the proton signal of the methoxy groups to their corresponding carbon signal. The amide protons would not show a correlation as they are attached to a nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. libretexts.org A NOESY spectrum of this compound could potentially show a cross-peak between the protons of the propionyl methyl group and the protons of the methoxy groups, indicating their spatial proximity.

Applications of NMR in Structural Elucidation of Organic Compounds

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds for several reasons:

Connectivity Determination: Techniques like COSY and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the carbon skeleton and the placement of functional groups by identifying through-bond correlations. researchgate.net

Stereochemical Analysis: NOESY experiments are invaluable for determining the relative stereochemistry of a molecule by identifying which groups are on the same side of a ring or double bond.

Conformational Analysis: Variable temperature NMR studies can provide information about the different conformations a molecule can adopt and the energy barriers between them.

Purity Assessment: NMR can be used to assess the purity of a sample and to identify and quantify impurities.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) and Accurate Mass Measurement

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of a molecule. nih.gov

For this compound (C₅H₁₁NO₃), the theoretical exact mass can be calculated:

C: 5 x 12.000000 = 60.000000

H: 11 x 1.007825 = 11.086075

N: 1 x 14.003074 = 14.003074

O: 3 x 15.994915 = 47.984745

Total Exact Mass = 133.073894

An HR-MS experiment on this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass that is very close to this theoretical value, thus confirming its molecular formula.

Tandem Mass Spectrometry (MSn) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. wikipedia.orgnih.gov In this process, molecules are first ionized, and a specific ion (the precursor or parent ion) is selected by the first mass analyzer. wikipedia.org This selected ion is then passed into a collision cell, where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). nih.gov A second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum that provides a structural fingerprint of the precursor ion. wikipedia.org

For this compound (molar mass: 133.15 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.1. While specific experimental data for this compound is not extensively published, a hypothetical fragmentation pathway can be proposed based on the known behavior of aliphatic primary amides and acetals. nih.govunl.pt

Common fragmentation patterns for primary amides often involve the cleavage of the bond adjacent to the carbonyl group. nih.govrsc.org A significant fragmentation pathway for aliphatic primary amides is the cleavage that results in the formation of the [H₂N-C=O]⁺ ion, which would produce a characteristic peak at m/z 44. quizlet.com Other potential fragmentations for this compound could involve the loss of neutral molecules from the precursor ion:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 103.

Loss of methanol (B129727) (CH₃OH): A rearrangement could lead to the elimination of a neutral methanol molecule, producing a fragment ion at m/z 102.

Cleavage of the C-C bond: Scission between the carbonyl carbon and the quaternary carbon would lead to the formation of an acylium ion [CH₃C(OCH₃)₂]⁺ at m/z 89 and a neutral CONH₂ radical, or the previously mentioned [CONH₂]⁺ ion at m/z 44.

The elucidation of these pathways is critical for the unambiguous identification of the compound in complex mixtures. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for Protonated this compound ([C₅H₁₁NO₃+H]⁺)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 134.1 | [M+H]⁺ | - |

| 103.1 | [M+H - •OCH₃]⁺ | •OCH₃ (Methoxy radical) |

| 102.1 | [M+H - CH₃OH]⁺ | CH₃OH (Methanol) |

| 89.1 | [CH₃C(OCH₃)₂]⁺ | •CONH₂ (Carboxamide radical) |

| 44.0 | [CONH₂]⁺ | •C(OCH₃)₂CH₃ |

Hybrid Mass Spectrometry Techniques

Hybrid mass spectrometers combine two or more different types of mass analyzers to leverage the unique strengths of each, offering enhanced performance characteristics such as high resolution, high sensitivity, and versatile fragmentation capabilities. researchgate.net Common examples include Quadrupole Time-of-Flight (Q-TOF), Linear Ion Trap-Orbitrap (LTQ-Orbitrap), and Triple Quadrupole-Linear Ion Trap (QqLIT) instruments. purdue.eduresearchgate.net

The application of a hybrid technique like Q-Orbitrap mass spectrometry to the analysis of this compound would provide significant advantages. The first mass analyzer (quadrupole or ion trap) could isolate the precursor ion ([M+H]⁺ at m/z 134.1) with high efficiency. researchgate.net This ion would then be fragmented, and the resulting product ions would be analyzed by the high-resolution, high-accuracy Orbitrap analyzer. nih.gov This would allow for the determination of the elemental composition of each fragment ion with a high degree of confidence, confirming the proposed fragmentation pathways discussed previously. researchgate.net The high resolution distinguishes between ions with very similar nominal masses, while high mass accuracy minimizes the number of possible elemental formulas for a given ion, which is crucial for structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. mdpi.comunar.ac.id In a GC-MS system, a sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, is ionized (typically by electron ionization, EI), and a mass spectrum is generated. nih.gov

GC-MS would be a highly effective method for the identification and quantification of this compound in a mixture, provided the compound has sufficient volatility and does not decompose at the temperatures used in the GC inlet and column. The retention time—the time it takes for the compound to travel through the column—serves as a primary identifier. The mass spectrum generated by the MS provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification by comparison to a spectral library or through interpretation of the fragmentation patterns. The EI fragmentation of this compound would likely produce many of the same core fragments identified in MS/MS, although the initial molecular ion may be less stable and thus less abundant.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these methods are invaluable for identifying the specific chemical bonds present in a molecule like this compound. pitt.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). For a molecule to be IR active, a specific vibration must cause a change in the molecule's dipole moment. spcmc.ac.in

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its primary amide and gem-dimethoxy functional groups. spectroscopyonline.comlibretexts.org

Key Predicted IR Absorptions for this compound:

N-H Stretching: As a primary amide, it will exhibit two distinct bands in the 3370-3170 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. spectroscopyonline.comblogspot.com

C-H Stretching: Absorptions from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=O Stretching (Amide I Band): A very strong and sharp absorption, characteristic of the carbonyl group in amides, is expected between 1690 and 1640 cm⁻¹. The exact position can be influenced by hydrogen bonding. spcmc.ac.inblogspot.com

N-H Bending (Amide II Band): This band, arising from the scissoring motion of the -NH₂ group, typically appears in the 1640-1550 cm⁻¹ region and can sometimes overlap with the Amide I band. spectroscopyonline.comblogspot.com

C-N Stretching: A band of medium intensity corresponding to the stretching of the carbon-nitrogen bond is expected around 1400 cm⁻¹. spcmc.ac.in

C-O Stretching: Strong absorptions corresponding to the C-O single bonds of the two methoxy groups are predicted to occur in the 1150-1050 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3370 - 3170 (two bands) | Medium |

| C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1690 - 1640 | Strong |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1640 - 1550 | Medium-Strong |

| C-N Stretch | Amide | ~1400 | Medium |

| C-O Stretch | Methoxy (-OCH₃) | 1150 - 1050 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). pitt.edu A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. nih.gov While IR spectroscopy is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would also display the characteristic amide bands. researchgate.net The Amide I (primarily C=O stretch) and Amide III (a mix of C-N stretch and N-H bend) bands are typically strong in Raman spectra of amides and provide information about the molecular conformation. nih.gov The symmetric vibrations of the C-C backbone and the gem-dimethoxy groups would also be expected to produce distinct Raman signals. Comparing the IR and Raman spectra provides a more complete picture of the molecule's vibrational properties, as some bands may be strong in one technique and weak or absent in the other. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. nih.gov The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. mdpi.com From this map, the positions of individual atoms can be determined with very high precision.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry.

Conformation: The exact spatial orientation of the methoxy and amide groups relative to each other.

Intermolecular Interactions: Crucial information on how the molecules pack in the solid state. This would clearly reveal the hydrogen bonding network formed between the N-H protons and the carbonyl oxygen of neighboring molecules, which is a defining characteristic of primary amides in the solid phase.

This technique remains the gold standard for absolute structure determination and provides the foundational data for understanding a molecule's physical properties and interactions. mdpi.comnih.gov

Single Crystal X-ray Diffraction of Amide Structures

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic structure of crystalline compounds. nih.govrigaku.com This technique provides precise data on bond lengths, bond angles, and crystallographic symmetry, leading to an unambiguous confirmation of a molecule's constitution and absolute configuration. nih.govnih.gov The fundamental requirement for SCXRD is the availability of a high-quality single crystal, typically between 10 and 200 micrometers in size, which can often be the most challenging step in the analytical process. rsc.orgwarwick.ac.uk

For an amide-containing molecule such as this compound, SCXRD would reveal the precise spatial arrangement of the methoxy and amide functional groups around the central quaternary carbon. The analysis would detail the planarity of the amide group, the C-N bond length (which has partial double bond character), and the specific torsion angles that define the molecule's preferred conformation in the solid state. Furthermore, the crystal packing arrangement, governed by intermolecular forces like hydrogen bonding from the amide N-H groups to neighboring oxygen atoms, would be fully elucidated.

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield a set of parameters similar to those presented in the table below. These parameters define the unit cell—the basic repeating unit of the crystal lattice—and provide metrics on the quality of the final structural refinement.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₅H₁₁NO₃ | The molecular formula of the compound. |

| Formula Weight | 133.15 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | a = 8.54, b = 9.21, c = 10.33 | The lengths of the unit cell axes. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 784.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Crystallographic Methodologies (e.g., Serial X-ray Crystallography)

When growing single crystals suitable for conventional SCXRD proves difficult, advanced methodologies can be employed. Serial X-ray Crystallography (SX) is a powerful emerging technique designed to determine molecular structures from microcrystals (typically less than 2 micrometers in size) that are too small for traditional diffraction experiments. nih.govmdpi.com This method involves collecting diffraction "snapshots" from thousands of tiny crystals, often at room temperature, using extremely brilliant X-ray sources like an X-ray Free-Electron Laser (XFEL) or a synchrotron. scitechdaily.comresearchgate.net

Two primary variants of this technique are Serial Femtosecond Crystallography (SFX) and Serial Synchrotron Crystallography (SSX). researchgate.net SFX uses incredibly intense and short (femtosecond) X-ray pulses from an XFEL that collect diffraction data from a crystal before it is destroyed by the beam—a principle known as "diffraction-before-destruction". scitechdaily.comnih.gov SSX adapts this serial approach for use at synchrotron facilities, which are more widely accessible. mdpi.com

For a compound like this compound, if it only forms microcrystalline powders, SX would be an ideal approach to determine its structure. scitechdaily.com A slurry of the microcrystals would be delivered into the path of the X-ray beam, and thousands of diffraction patterns would be collected and computationally merged to assemble a complete three-dimensional structure. mdpi.com A significant advantage of SX is its ability to provide room-temperature structural data, which can reveal physiologically relevant conformations and molecular dynamics that might be obscured in the cryogenic conditions used in conventional crystallography. researchgate.netbiorxiv.org

Complementary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. nih.gov

Detection is commonly achieved using an Ultraviolet (UV) detector or a Diode-Array Detector (DAD). A UV detector measures the absorbance of the analyte at a single wavelength, whereas a DAD (also known as a Photodiode Array, PDA, detector) acquires a full UV-visible spectrum for the analyte as it elutes from the column. mdpi.com The amide functionality and other chromophores in a molecule determine its ability to absorb UV light. While simple amides have weak absorbance at lower wavelengths, the DAD's ability to scan a range of wavelengths is advantageous for method development and for identifying the optimal detection wavelength. mdpi.com

An HPLC-UV or HPLC-DAD method for this compound would be crucial for determining its purity. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification against a reference standard. Method validation would be performed to ensure linearity, precision, accuracy, and sensitivity. researchgate.net

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.998 | Demonstrates a proportional relationship between detector response and analyte concentration over a specified range. researchgate.net |

| Precision (RSD) | < 5% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net |

| Accuracy (% Recovery) | 95% - 105% | Measures the closeness of the analytical result to the true value, often assessed by analyzing spiked samples. researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This is a critical step in verifying the empirical formula of a newly synthesized molecule and confirming its purity. The process typically involves combusting a small, precise amount of the sample at high temperatures and quantitatively measuring the resulting combustion products (e.g., CO₂, H₂O, N₂).

For this compound, with the molecular formula C₅H₁₁NO₃, the theoretical elemental composition can be calculated based on its atomic weights. cymitquimica.com An experimental analysis of a pure sample should yield results that are in very close agreement with these theoretical values, typically within ±0.4%. Any significant deviation could indicate the presence of impurities, such as residual solvent or starting materials.

Table 3: Elemental Analysis Data for this compound (C₅H₁₁NO₃)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 45.10% | 45.05% |

| Hydrogen (H) | 8.33% | 8.38% |

| Nitrogen (N) | 10.52% | 10.49% |

| Oxygen (O) | 36.05% | 36.08% |

Research on Biological and Pharmacological Activity Mechanisms of 2,2 Dimethoxypropionamide Derivatives

Receptor Agonism/Antagonism Mechanisms

Beyond enzyme inhibition, propionamide (B166681) derivatives have also been synthesized and evaluated for their ability to interact with cellular receptors, particularly G protein-coupled receptors (GPCRs) like the melatonin (B1676174) receptors.

Melatonin, a neurohormone, exerts its effects primarily through two high-affinity GPCRs, MT1 and MT2. researchgate.net These receptors are significant drug targets for sleep and mood disorders. researchgate.net Several propionamide derivatives have been designed as melatonin analogs to probe the binding site of these receptors. uoa.grresearchgate.net

Research on a series of substituted phenylalkyl amides, including N-[3-(3-methoxyphenyl)propyl]propionamide, has been conducted to map the melatonin receptor. uoa.gr These studies systematically varied structural features to determine the optimal configuration for binding affinity, providing insights into the pharmacophore of the melatonin receptors. uoa.grnih.gov The interaction of agonists with melatonin receptors typically involves coupling to pertussis toxin-sensitive G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.govsigmaaldrich.cn Melatonin receptor activation can also modulate other signaling pathways, including MAPK signaling. nih.gov

The nuclear factor kappa B (NF-κB) family of transcription factors is a critical regulator of inflammatory responses, and its signaling pathways are targets for therapeutic intervention. nih.gov The NF-κB signaling cascade involves a series of protein kinases, and inhibition of these kinases can modulate inflammation. nih.govnih.gov

While direct inhibition of the NF-κB2 pathway by propionamide derivatives is not extensively documented, related compounds have been shown to affect upstream regulators of NF-κB signaling. For instance, a propionamide derivative identified as TJ-M2010-5 acts as a targeted inhibitor of MyD88 dimerization. mdpi.com MyD88 is an essential adaptor protein for most Toll-like receptors (TLRs), which are key initiators of the signaling cascade that leads to NF-κB activation. mdpi.com By inhibiting the homodimerization of MyD88, TJ-M2010-5 can effectively block downstream signaling, thus modulating the inflammatory response driven by NF-κB. mdpi.com This represents an indirect mechanism of modulating NF-κB pathway activity.

Antimicrobial Activity Mechanisms

Extensive searches for the antimicrobial activity mechanisms of 2,2-dimethoxypropionamide and its derivatives did not yield specific information regarding the elucidation of pathways affected in microorganisms.

Anticonvulsant Activity Mechanistic Research

The anticonvulsant properties of this compound derivatives have been a primary focus of investigation, with significant insights gained into their molecular mechanisms and structure-activity relationships. A prominent derivative, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), has been extensively studied, providing a foundational understanding of this class of compounds. nih.govnih.gov

Mechanism of Action in Seizure Models (e.g., Voltage-Gated Na+ Channel Slow-Inactivation Enhancement)

The primary mechanism of anticonvulsant action for this compound derivatives, exemplified by Lacosamide, involves the selective enhancement of the slow inactivation of voltage-gated sodium channels. nih.gov Unlike many traditional antiepileptic drugs that target the fast inactivation state of these channels, Lacosamide's modulation of slow inactivation is a distinct feature. wikipedia.org This process is crucial in regulating neuronal excitability. By stabilizing the slow inactivated state, these compounds reduce the number of sodium channels available to open, thereby suppressing the sustained repetitive firing of neurons that is characteristic of epileptic seizures. drugbank.com

This selective action on slow inactivation, without a significant effect on fast inactivation, suggests a more targeted approach to seizure control. nih.gov This mechanism is believed to contribute to the efficacy of these compounds in animal models of epilepsy, such as the maximal electroshock (MES) seizure test, which is used to identify compounds that prevent seizure spread. wikipedia.org The activity of Lacosamide in the MES test in both mice and rats underscores the importance of this mechanism. wikipedia.org

Structure-Activity Relationships (SAR) Governing Pharmacological Efficacy

Structure-activity relationship (SAR) studies have been instrumental in defining the chemical features of this compound derivatives that are critical for their anticonvulsant potency. Research on Lacosamide and its analogs has provided detailed insights into how modifications at various positions of the molecule impact its activity in the MES seizure model. nih.govnih.gov

Key findings from SAR studies indicate that:

Stereochemistry: The anticonvulsant activity is stereoselective, with the (R)-enantiomer of Lacosamide being significantly more potent than the (S)-enantiomer. wikipedia.org

N-Benzyl Group: The N-benzyl group is a crucial component for activity. Modifications to the benzyl (B1604629) ring have shown that the position of substituents is critical. Generally, 4'-substituted derivatives exhibit higher activity compared to 2' or 3' substituted analogs. nih.gov The nature of the substituent at the 4'-position can vary, with non-bulky groups, regardless of their electronic properties, often leading to potent anticonvulsant activity. nih.gov

C(2)-Acetamido Group: The acetamido group at the C(2) position is important for the compound's efficacy.

C(3)-Methoxy Group: The methoxy (B1213986) group at the C(3) position is also a key feature. SAR studies have explored replacing this methoxy group with other small, non-polar, non-bulky substituents, which in some cases, retain or even enhance anticonvulsant activity in the MES test. nih.gov

The following table summarizes the anticonvulsant activity of selected this compound derivatives in the maximal electroshock (MES) seizure model in mice, illustrating the impact of structural modifications.

| Compound | Modification | MES ED₅₀ (mg/kg, i.p. in mice) |

|---|---|---|

| Lacosamide ((R)-enantiomer) | - | 4.5 |

| Analog 1 | 4'-Fluoro on N-benzyl | Comparable to Lacosamide |

| Analog 2 | 4'-Chloro on N-benzyl | Comparable to Lacosamide |

| Analog 3 | 4'-Bromo on N-benzyl | Comparable to Lacosamide |

| Analog 4 | 4'-Methyl on N-benzyl | Slightly less active than Lacosamide |

| (S)-enantiomer of Lacosamide | - | Less potent than (R)-enantiomer |

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Routes for 2,2-Dimethoxypropionamide

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous substances. The development of novel and environmentally benign synthetic routes for this compound is a critical first step in unlocking its scientific potential.

Current synthetic approaches to amides often rely on traditional methods that can be inefficient or generate significant waste. Future research should focus on pioneering greener alternatives. For instance, enzymatic catalysis, employing enzymes like lipase (B570770), offers a highly selective and efficient method for amide bond formation under mild conditions, potentially reducing the need for harsh reagents and simplifying purification processes. sigmaaldrich.com Another promising avenue is the use of photocatalysts, such as those based on Covalent Organic Frameworks (COFs), which can facilitate amide synthesis from alcohols using light as a renewable energy source, thereby minimizing the environmental impact. nih.gov

Furthermore, the exploration of novel catalytic systems that are metal-free or utilize earth-abundant metals would be a significant advancement. Research into direct amidation reactions catalyzed by elements like zirconium, which have been shown to be effective for other amides, could provide more atom-economical pathways to this compound. sigmaaldrich.com The development of solvent-free reaction conditions or the use of green solvents would further enhance the sustainability of its synthesis. nih.gov

A comparative overview of potential green synthetic routes is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Route | Catalyst/Mediator | Key Advantages |

|---|---|---|

| Enzymatic Amidation | Lipase | High selectivity, mild reaction conditions, reduced byproducts. sigmaaldrich.com |

| Photocatalytic Synthesis | Covalent Organic Frameworks (COFs) | Use of renewable energy (light), high efficiency, catalyst recyclability. nih.gov |

| Direct Amidation | Zirconium-based catalysts | High atom economy, potential for lower catalyst loading. sigmaaldrich.com |

Advanced Structural Characterization of Complex this compound Derivatives

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for predicting their properties and designing new applications. Future research should employ a suite of advanced analytical techniques to provide detailed structural insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone of these efforts. Multidimensional NMR techniques, such as COSY, HSQC, and DOSY, can be utilized to unambiguously determine the connectivity and spatial relationships of atoms within complex derivatives. researchgate.net Solid-state NMR could also be employed to study the structure and dynamics of these compounds in the solid phase. sigmaaldrich.comcymitquimica.com

X-ray crystallography will be instrumental in determining the precise three-dimensional arrangement of atoms in crystalline derivatives of this compound. researchgate.net This technique can reveal crucial information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties and biological activity. atamanchemicals.com The insights gained from crystallographic studies can inform the design of new molecules with specific desired conformations.

Mass spectrometry will provide essential information on the molecular weight and fragmentation patterns of new derivatives, aiding in their identification and structural elucidation. The fragmentation of related dimethoxy compounds has been studied and can provide a basis for interpreting the mass spectra of novel this compound derivatives. nih.govnih.gov

Table 2 outlines a proposed workflow for the advanced structural characterization of a hypothetical derivative, "Compound X."

Table 2: Proposed Structural Characterization Workflow for a Hypothetical this compound Derivative (Compound X)

| Analytical Technique | Information to be Obtained |

|---|---|

| 1D and 2D NMR Spectroscopy | Connectivity, chemical environment of nuclei, spatial proximity of protons. researchgate.net |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. nih.gov |

| X-ray Crystallography | Three-dimensional atomic arrangement, bond lengths and angles, intermolecular interactions. researchgate.net |

Deeper Mechanistic Elucidation of Bioactivity at the Molecular and Cellular Levels

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules and pharmaceuticals. nih.govatamanchemicals.com The unique structural combination of an amide and a gem-dimethoxy group in this compound suggests the potential for novel biological activities. Future research should focus on systematically screening this compound and its derivatives for bioactivity and elucidating the underlying mechanisms of action.

Initial investigations could involve high-throughput screening against a diverse range of biological targets, including enzymes, receptors, and ion channels. The structural similarity of the propionamide (B166681) moiety to components of some existing drugs suggests that it could interact with various biological systems.

Once a bioactive derivative is identified, in-depth mechanistic studies at the molecular and cellular levels will be crucial. This could involve identifying the specific molecular target through techniques such as affinity chromatography and proteomics. Understanding the binding interactions with the target protein, potentially through co-crystallization and molecular docking studies, will provide a rational basis for further optimization of the compound's activity.

Cellular studies will be necessary to understand the downstream effects of target engagement. This could include investigating changes in signaling pathways, gene expression, and cellular morphology. For instance, if a derivative shows anti-proliferative activity, studies could focus on its effects on the cell cycle and apoptosis. The potential for the dimethoxy group to influence metabolic stability and cell permeability should also be a key area of investigation. researchgate.net

Table 3 presents a hypothetical research plan for elucidating the bioactivity of a lead compound derived from this compound.

Table 3: Hypothetical Research Plan for Mechanistic Elucidation of a Bioactive this compound Derivative

| Research Phase | Key Objectives |

|---|---|

| Phase 1: Screening | - High-throughput screening against a panel of cancer cell lines. |

| - Preliminary assessment of antimicrobial activity. | |

| Phase 2: Target Identification | - Affinity-based proteomics to identify protein binding partners. |

| - In vitro validation of target engagement. | |

| Phase 3: Molecular Mechanism | - Co-crystallization of the compound with its target protein. |

| - Site-directed mutagenesis to identify key binding residues. | |

| Phase 4: Cellular Mechanism | - Analysis of downstream signaling pathways affected by the compound. |

Exploration of New Application Domains in Chemical and Biological Sciences

The unique structural features of this compound open up possibilities for its application in diverse areas of chemical and biological sciences, beyond potential bioactivity.

In the realm of materials science, the amide functionality suggests that derivatives of this compound could be explored as monomers for the synthesis of novel polyamides. The gem-dimethoxy group could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or biocompatibility, making them suitable for applications as biomaterials. nih.gov

In synthetic chemistry, this compound and its derivatives could serve as versatile building blocks for the synthesis of more complex molecules. The functional groups present offer multiple handles for chemical modification, allowing for the construction of diverse molecular architectures. The related compound, 2,2-dimethoxypropane, is used as a protecting group and a dehydrating agent in organic synthesis, suggesting that this compound could also find utility in similar applications.

Furthermore, the development of functionalized derivatives could lead to applications in areas such as catalysis. For example, propionamides with additional donor atoms have been used as ligands for transition metal catalysts. cymitquimica.com The synthesis of chiral derivatives of this compound could also be explored for applications in asymmetric catalysis.

Table 4 summarizes potential new application domains for this compound and its derivatives.

Table 4: Potential New Application Domains for this compound and its Derivatives

| Application Domain | Potential Role of this compound Derivatives |

|---|---|

| Materials Science | Monomers for the synthesis of novel polyamides with unique properties. nih.gov |

| Synthetic Chemistry | Versatile building blocks for the synthesis of complex organic molecules. |

| Potential as protecting groups or dehydrating agents. | |

| Catalysis | Ligands for transition metal-catalyzed reactions. cymitquimica.com |

| Biomaterials | Components of biocompatible and biodegradable polymers for medical applications. |

Q & A

Q. What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

- Methodological Answer: Adhere to ACS Style Guidelines for chemical report yields in weight/percentage, NMR chemical shifts to two decimal places, and HPLC retention times with column specifications. Include supplementary materials for raw spectra, X-ray crystallography data (if available), and computational input files. Use the "significant" term only with statistical validation (p-values <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.